molecular formula C16H16FN5O2 B6484970 N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-fluorobenzamide CAS No. 899995-34-7

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-fluorobenzamide

Cat. No.: B6484970
CAS No.: 899995-34-7
M. Wt: 329.33 g/mol
InChI Key: QZSMGNPEOUYBOC-UHFFFAOYSA-N
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Description

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-fluorobenzamide is a synthetic pyrazolo[3,4-d]pyrimidine derivative characterized by a tert-butyl substituent at the N1 position and a 2-fluorobenzamide group at the C5 position. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism . The tert-butyl group enhances steric bulk and metabolic stability, while the 2-fluorobenzamide moiety may influence binding affinity and solubility . This compound is part of a broader class of pyrazolo[3,4-d]pyrimidines explored for antiproliferative, antimicrobial, and kinase-inhibitory activities .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2/c1-16(2,3)22-13-11(8-19-22)15(24)21(9-18-13)20-14(23)10-6-4-5-7-12(10)17/h4-9H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSMGNPEOUYBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities modulated by substituents. Below is a detailed comparison of the target compound with its structural analogs, focusing on synthetic yields, physicochemical properties, and bioactivity.

Substituent-Driven Structural Modifications

Compound Name / ID Key Substituents Yield (%) Melting Point (°C) Bioactivity Summary Reference ID
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-fluorobenzamide (Target) 1-tert-butyl, 5-(2-fluorobenzamide) N/A N/A Hypothesized kinase inhibition
(E)-2-(3,6-dimethyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N’-(4-nitrobenzylidene)acetohydrazide (5c) 1-phenyl, 5-acetohydrazide (4-nitrobenzyl) 78 244–246 Antiproliferative activity
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-(4-fluoro-2-hydroxyphenyl), 6-tert-butyl N/A N/A Not reported
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromene-fused, fluorophenyl substituents 28 175–178 Kinase inhibition (Mass: 589.1 Da)
2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-ethoxyphenyl)acetamide 5-(N-(4-ethoxyphenyl)acetamide), tert-butyl N/A N/A Not reported

Key Observations:

  • Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., nitro in 5c) achieve higher yields (~78%) compared to chromene-fused analogs (~28%) . The tert-butyl group in the target compound may complicate synthesis, though specific yield data are unavailable.
  • Bioactivity : The nitro-substituted 5c demonstrates antiproliferative activity, while chromene-fused analogs (e.g., ) show kinase inhibition. The target compound’s 2-fluorobenzamide group may enhance target selectivity compared to simpler acetohydrazides .
  • Thermal Stability : Melting points for analogs range from 242–260°C, suggesting moderate stability. The tert-butyl group in the target compound could increase melting points due to steric rigidity, though experimental data are lacking.

Functional Group Impact on Solubility and Binding

  • Fluorine Substitution: The 2-fluorobenzamide group in the target compound likely improves membrane permeability and metabolic stability compared to non-fluorinated analogs (e.g., 5a–5e in ). Fluorine’s electronegativity may also enhance hydrogen bonding with target proteins .
  • Tert-butyl vs.
  • Chromene vs. Benzamide Fusion : Chromene-fused derivatives (e.g., ) exhibit higher molecular weights (~589 Da) and extended conjugation, which may improve DNA intercalation but reduce solubility compared to the target compound’s simpler benzamide group.

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